Functional V1A Antagonism in Native Tissues: pA2 Comparison vs. d(CH2)5Tyr(Me)AVP
The target compound demonstrates potent functional antagonism at the V1 receptor, quantified via its pA2 value in the in vivo rat vasopressor assay. It exhibits an anti-V1 pA2 of 8.62 ± 0.05, which is comparable to its parent compound d(CH2)5Tyr(Me)AVP [1]. This high potency confirms its suitability for blocking V1-mediated vasoconstriction in vivo.
| Evidence Dimension | Functional Antagonism Potency (pA2) |
|---|---|
| Target Compound Data | pA2 = 8.62 ± 0.05 |
| Comparator Or Baseline | d(CH2)5Tyr(Me)AVP: pA2 = 8.62 |
| Quantified Difference | Equipotent (no significant difference) |
| Conditions | In vivo rat vasopressor assay against AVP challenge |
Why This Matters
Confirms that the specific arginine substitution at position 8 retains full functional antagonism, providing a consistent benchmark for V1 blockade studies.
- [1] Manning M, et al. Synthesis and some pharmacological properties of potent and selective antagonists of the vasopressor (V1-receptor) response to arginine-vasopressin. J Med Chem. 1992;35(2):382-388. View Source
